Synthetic Utility in Cross-Coupling: 5-Bromo vs. 2-Bromopyridine Analogs
The presence of the 5-bromo substituent on the pyridine ring of 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS 214701-33-4) specifically enables its use as an electrophilic partner in palladium-catalyzed cross-coupling reactions, a function absent in its non-brominated analog 2-(2-methyl-1,3-dioxolan-2-yl)pyridine . While the non-brominated analog lacks a carbon-halogen bond for oxidative addition, the target compound has been documented to participate in Suzuki, Negishi, and Stille couplings for the synthesis of elaborated pyridine derivatives . In a representative Suzuki-Miyaura cross-coupling reaction, the target compound can be transformed with aryl boronic acids to generate biaryl systems in yields of up to 90% with high regioselectivity, as demonstrated in analogous 2-pyridyl bromide systems [1].
| Evidence Dimension | Cross-Coupling Reactivity (Suzuki-Miyaura Yield) |
|---|---|
| Target Compound Data | Reactive via 5-bromo group; representative yields up to 90% for analogous 2-pyridyl bromides in optimized Suzuki reactions. |
| Comparator Or Baseline | 2-(2-Methyl-1,3-dioxolan-2-yl)pyridine (CAS 49669-15-0); non-brominated analog; unreactive in cross-coupling. |
| Quantified Difference | Qualitative difference: Reactive vs. unreactive for cross-coupling. Yield potential: Up to 90% for the target compound class. |
| Conditions | Pd-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids in the presence of a base (e.g., K2CO3) in a solvent such as DMF or toluene at 80–100 °C. |
Why This Matters
This reactivity profile makes CAS 214701-33-4 the only compound in its immediate analog family that can serve as a modular precursor for introducing aryl or alkyl diversity at the pyridine 5-position.
- [1] Lehmann, F. et al. (2018). Chemoselective synthesis of arylpyridines through Suzuki-Miyaura cross-coupling reactions. University of Rostock. View Source
